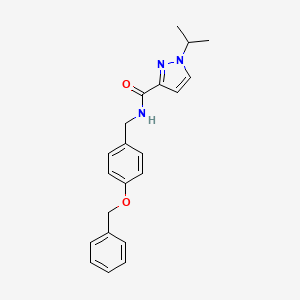

N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyloxybenzyl group, an isopropyl group, and a pyrazole carboxamide moiety, which contribute to its distinct chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxybenzyl intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.

Synthesis of the pyrazole intermediate: The pyrazole ring is formed by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Coupling of intermediates: The final step involves the coupling of the benzyloxybenzyl intermediate with the pyrazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer signaling pathways, particularly the mitogen-activated protein kinase (MEK) pathway. In vitro studies have shown:

- Cell Proliferation Inhibition : The compound can significantly reduce the proliferation of various cancer cell lines.

- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The pyrazole derivatives are known for their anti-inflammatory effects. This compound may act by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This property makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies have suggested that this compound may also possess antimicrobial properties. Its structural similarity to other pyrazole derivatives that have shown antibacterial and antifungal activities indicates potential effectiveness against various microbial strains. Further investigations are needed to elucidate its spectrum of activity and mechanism of action .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the benzyloxy group via alkylation or acylation methods.

- Incorporation of the isopropyl group through strategic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

In a study assessing the anticancer potential of various pyrazole derivatives, this compound was found to exhibit an IC50 value comparable to established chemotherapeutic agents, indicating significant activity against cancer cell lines such as HCT116 (human colorectal carcinoma) .

Case Study 2: Inflammatory Response Modulation

Another study evaluated the anti-inflammatory effects of similar pyrazole compounds, demonstrating that these derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

作用機序

The mechanism of action of N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzyl group may facilitate binding to hydrophobic pockets, while the pyrazole carboxamide moiety may interact with active sites or catalytic residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

類似化合物との比較

- N-(4-(benzyloxy)benzyl)-1-methyl-1H-pyrazole-3-carboxamide

- N-(4-(benzyloxy)benzyl)-1-ethyl-1H-pyrazole-3-carboxamide

- N-(4-(benzyloxy)benzyl)-1-propyl-1H-pyrazole-3-carboxamide

Comparison: Compared to its analogs, N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the isopropyl group. This group may influence the compound’s steric and electronic characteristics, affecting its reactivity and binding affinity. The isopropyl group can also impact the compound’s solubility and stability, making it distinct from its methyl, ethyl, and propyl counterparts.

生物活性

N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and inflammation modulation. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H22N2O3

- Molecular Weight : 330.39 g/mol

The presence of the pyrazole ring and the benzyloxy group are crucial for its biological activity.

Research indicates that compounds with a similar structure can modulate key cellular pathways, particularly those involved in cancer cell proliferation and autophagy. For instance, studies have shown that related pyrazole derivatives can inhibit mTORC1 activity, leading to increased autophagy and reduced cancer cell viability . The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but may involve:

- Inhibition of mTORC1 Pathway : Similar compounds have demonstrated the ability to disrupt autophagic flux by inhibiting mTORC1, a critical regulator of cell growth and metabolism .

- Induction of Autophagy : By modulating autophagy, this compound may selectively target cancer cells under metabolic stress, potentially sparing normal cells .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit significant anticancer properties. Related pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 23 | <0.5 | MIA PaCa-2 |

| Compound 22 | <0.5 | MIA PaCa-2 |

These findings indicate that the compound may function as a potent anticancer agent by disrupting critical signaling pathways involved in tumor growth.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have not been thoroughly investigated; however, related pyrazolo compounds have demonstrated significant inhibition of pro-inflammatory pathways. For instance, certain pyrazolo derivatives have shown effective inhibition of NF-κB/AP-1 reporter activity, suggesting potential applications in treating inflammatory conditions .

Study 1: Antiproliferative Effects on Cancer Cells

In a study focusing on pyrazole derivatives similar to this compound, researchers evaluated their effects on MIA PaCa-2 pancreatic cancer cells. The results indicated that these compounds significantly reduced cell viability and induced autophagy under nutrient-deprived conditions .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyrazole ring significantly impacted biological activity. Substituents on the benzyl group influenced both the potency and selectivity of the compounds against various cancer types .

特性

IUPAC Name |

N-[(4-phenylmethoxyphenyl)methyl]-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-16(2)24-13-12-20(23-24)21(25)22-14-17-8-10-19(11-9-17)26-15-18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEZNGZVJOMEGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。